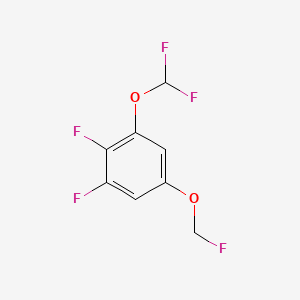
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring through a series of chemical reactions. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution (SNAr) can replace fluorine atoms with nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated drugs with improved pharmacokinetic properties.
作用机制
The mechanism by which 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity .
相似化合物的比较
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene can be compared with other similar fluorinated aromatic compounds, such as:
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern on the benzene ring.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of difluoromethoxy groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
生物活性
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple fluorine and methoxy groups, influences its biological activity and potential applications.
Chemical Structure
The molecular formula for this compound is C8H6F5O2, with a molecular weight of approximately 228.12 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through its fluorine atoms and methoxy groups. These interactions can modulate various biochemical pathways, influencing enzyme activity and receptor interactions. For instance, compounds with similar structures have been noted to exhibit significant effects on neurotransmitter systems and inflammatory pathways.
Biological Activity Overview
Research has indicated that this compound exhibits:
Case Studies
- Antimicrobial Efficacy : A study evaluated the effects of various fluorinated benzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited varying degrees of inhibition, with some derivatives showing MIC values in the low micromolar range.
- Cancer Cell Line Studies : Research on structurally analogous compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of oxidative stress leading to cell death.
- Agricultural Applications : A patent describes the use of similar fluorinated compounds as part of pesticidal mixtures. These mixtures demonstrated enhanced efficacy against common agricultural pests, indicating the potential for this compound in crop protection strategies .
Research Findings Summary Table
属性
分子式 |
C8H5F5O2 |
|---|---|
分子量 |
228.12 g/mol |
IUPAC 名称 |
1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-4-1-5(10)7(11)6(2-4)15-8(12)13/h1-2,8H,3H2 |
InChI 键 |
RINIPXVQXIPSNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)OCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















